molecular formula C15H20N2O3 B2863401 tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate CAS No. 845973-49-1

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate

Cat. No.: B2863401
CAS No.: 845973-49-1
M. Wt: 276.336
InChI Key: AJTLOHXGSORWSD-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

tert-butyl 3-oxo-4-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-9-10-17(13(18)11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTLOHXGSORWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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